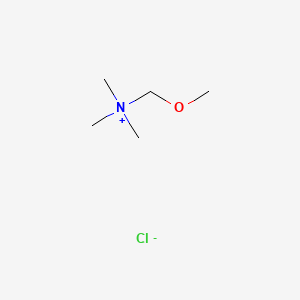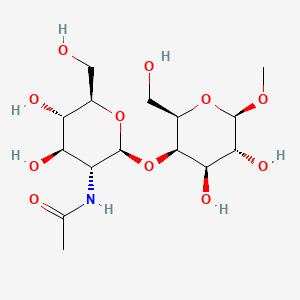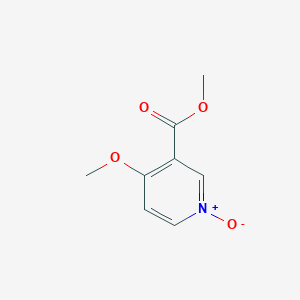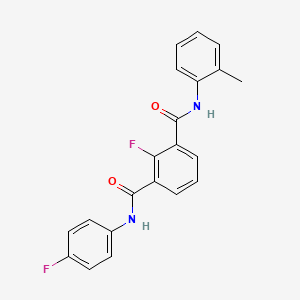![molecular formula C24H12ClFN2O3S B14082114 1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082114.png)
1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the chromeno[2,3-c]pyrrole and benzothiazole rings, followed by their functionalization and coupling.
-
Step 1: Synthesis of Chromeno[2,3-c]pyrrole Core
- Starting materials: 4-chlorophenylamine, 2-hydroxybenzaldehyde
- Reaction conditions: Acidic or basic catalysis, reflux conditions
- Product: Intermediate chromeno[2,3-c]pyrrole derivative
-
Step 2: Synthesis of Benzothiazole Core
- Starting materials: 2-aminothiophenol, 6-fluorobenzaldehyde
- Reaction conditions: Cyclization under acidic conditions
- Product: 6-fluoro-1,3-benzothiazole
-
Step 3: Coupling Reaction
- Starting materials: Intermediate chromeno[2,3-c]pyrrole derivative, 6-fluoro-1,3-benzothiazole
- Reaction conditions: Palladium-catalyzed cross-coupling, elevated temperatures
- Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
-
Oxidation
- Reagents: Potassium permanganate, chromium trioxide
- Conditions: Aqueous or organic solvents, elevated temperatures
- Products: Oxidized derivatives with modified functional groups
-
Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Anhydrous solvents, low temperatures
- Products: Reduced derivatives with altered aromaticity
-
Substitution
- Reagents: Halogenating agents, nucleophiles
- Conditions: Organic solvents, room temperature or reflux
- Products: Substituted derivatives with new functional groups
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane, toluene
Catalysts: Palladium, platinum, acid or base catalysts
科学的研究の応用
1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
-
Medicinal Chemistry
- Potential use as a lead compound for drug development
- Investigation of its biological activity against various diseases
-
Materials Science
- Exploration of its properties for use in organic electronics
- Potential application in the development of novel polymers
-
Biological Research
- Study of its interactions with biological macromolecules
- Use as a probe in biochemical assays
-
Industrial Applications
- Potential use in the synthesis of advanced materials
- Exploration of its properties for use in coatings and adhesives
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:
-
Binding to Enzymes
- Inhibition or activation of enzyme activity
- Modulation of metabolic pathways
-
Interaction with Receptors
- Binding to cell surface or intracellular receptors
- Alteration of signal transduction pathways
-
DNA Intercalation
- Insertion between DNA base pairs
- Disruption of DNA replication and transcription
類似化合物との比較
1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
-
1-(4-Chlorophenyl)-2-(1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Lacks the fluorine substituent
- Different biological and chemical properties
-
This compound
- Similar structure but with different substituents
- Varying reactivity and applications
-
This compound
- Different aromatic ring systems
- Unique chemical and physical properties
特性
分子式 |
C24H12ClFN2O3S |
|---|---|
分子量 |
462.9 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H12ClFN2O3S/c25-13-7-5-12(6-8-13)20-19-21(29)15-3-1-2-4-17(15)31-22(19)23(30)28(20)24-27-16-10-9-14(26)11-18(16)32-24/h1-11,20H |
InChIキー |
LOOXRJUIEURTSF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)C5=NC6=C(S5)C=C(C=C6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
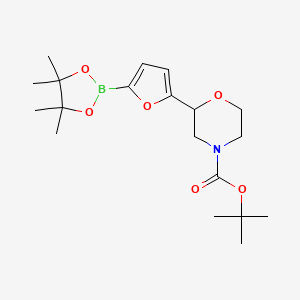
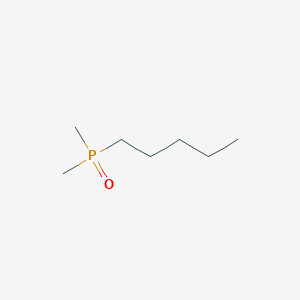
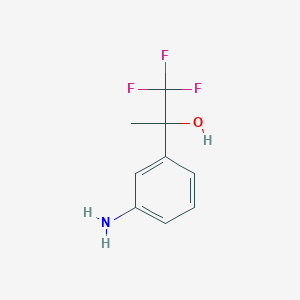
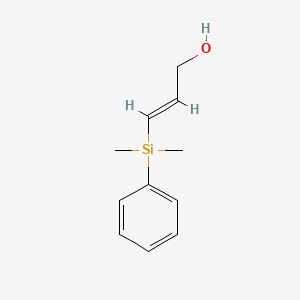
![2-[[2-[[2-[[2-[[4-Carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid](/img/structure/B14082067.png)

